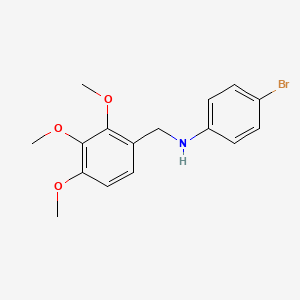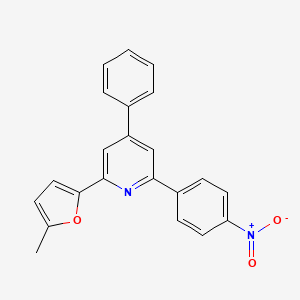
2-(5-methyl-2-furyl)-6-(4-nitrophenyl)-4-phenylpyridine
Descripción general
Descripción
2-(5-methyl-2-furyl)-6-(4-nitrophenyl)-4-phenylpyridine, also known as MFPNP, is a compound that has been widely used in scientific research. It belongs to the family of pyridine derivatives and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
2-(5-methyl-2-furyl)-6-(4-nitrophenyl)-4-phenylpyridine acts as a competitive antagonist of the P2X4 receptor. It binds to the receptor and prevents the binding of ATP, which is the natural ligand of the receptor. This results in the inhibition of ion channel opening and the suppression of downstream signaling pathways.
Biochemical and Physiological Effects:
2-(5-methyl-2-furyl)-6-(4-nitrophenyl)-4-phenylpyridine has been found to have various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, and to inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. 2-(5-methyl-2-furyl)-6-(4-nitrophenyl)-4-phenylpyridine has also been found to have analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(5-methyl-2-furyl)-6-(4-nitrophenyl)-4-phenylpyridine in lab experiments is its potency and selectivity as a P2X4 receptor antagonist. This allows for precise manipulation of the receptor function and downstream signaling pathways. However, one limitation of using 2-(5-methyl-2-furyl)-6-(4-nitrophenyl)-4-phenylpyridine is its potential off-target effects, as it has been found to interact with other ion channels and receptors at high concentrations.
Direcciones Futuras
There are several future directions for the use of 2-(5-methyl-2-furyl)-6-(4-nitrophenyl)-4-phenylpyridine in scientific research. One direction is to investigate its potential therapeutic applications in various neurological and inflammatory disorders, such as chronic pain, Alzheimer's disease, and multiple sclerosis. Another direction is to develop more potent and selective P2X4 receptor antagonists based on the structure of 2-(5-methyl-2-furyl)-6-(4-nitrophenyl)-4-phenylpyridine, which could have improved pharmacological properties and reduced off-target effects. Finally, 2-(5-methyl-2-furyl)-6-(4-nitrophenyl)-4-phenylpyridine could be used as a tool to study the function of other ion channels and receptors that are involved in various physiological processes.
Aplicaciones Científicas De Investigación
2-(5-methyl-2-furyl)-6-(4-nitrophenyl)-4-phenylpyridine has been widely used in scientific research as a tool to study the function of ion channels. It has been found to be a potent and selective blocker of the P2X4 receptor, which is a ligand-gated ion channel that is involved in various physiological processes, including pain, inflammation, and immune responses. 2-(5-methyl-2-furyl)-6-(4-nitrophenyl)-4-phenylpyridine has also been used to study the function of other ion channels, such as the TRPV1 channel, which is involved in the sensation of pain and heat.
Propiedades
IUPAC Name |
2-(5-methylfuran-2-yl)-6-(4-nitrophenyl)-4-phenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c1-15-7-12-22(27-15)21-14-18(16-5-3-2-4-6-16)13-20(23-21)17-8-10-19(11-9-17)24(25)26/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDAKICWZQFMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-furan-2-yl)-6-(4-nitro-phenyl)-4-phenyl-pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



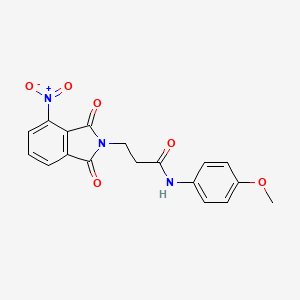
![methyl 2-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B3458973.png)
![isopropyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B3458979.png)

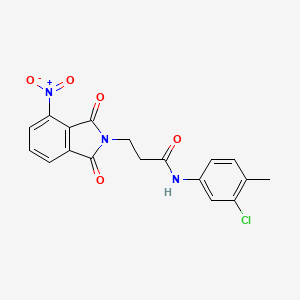
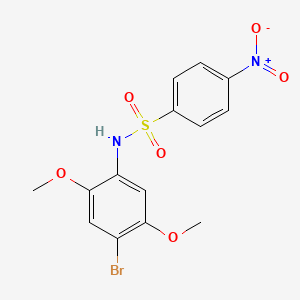
![5-[(3-nitrophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3459018.png)
![4-{[2-(1-naphthyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B3459025.png)
![4-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B3459033.png)
![4-[5-(4-carboxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B3459034.png)
![1-(3-chlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1H-pyrrole-2,5-dione](/img/structure/B3459045.png)
![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B3459060.png)
![N-{2-(4-methoxyphenyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B3459066.png)
